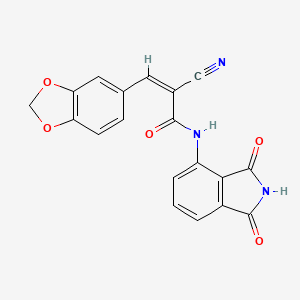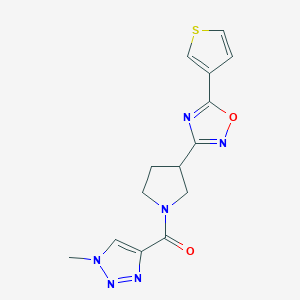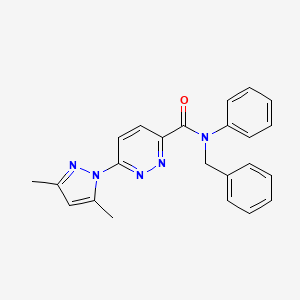
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide, also known as BPPC, is a pyridazine-based compound that has been studied for its potential therapeutic applications. BPPC has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with benzylamine to form N-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamide. This intermediate is then reacted with 3-bromo-6-(chloromethyl)pyridazine to form N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, which is then reacted with phenyl magnesium bromide to form the final product, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide.
Starting Materials
3,5-dimethyl-1H-pyrazole-1-carboxylic acid, benzylamine, 3-bromo-6-(chloromethyl)pyridazine, phenyl magnesium bromide
Reaction
Step 1: React 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI or HATU to form N-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamide., Step 2: React N-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamide with 3-bromo-6-(chloromethyl)pyridazine in the presence of a base such as potassium carbonate to form N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide., Step 3: React N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide with phenyl magnesium bromide in the presence of a catalyst such as copper iodide to form the final product, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide.
Mécanisme D'action
The exact mechanism of action of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to induce apoptosis through the activation of caspase-3 and -9.
Effets Biochimiques Et Physiologiques
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. In addition, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several potential future directions for research on N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide in other diseases, such as neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide and its potential interactions with other drugs.
Applications De Recherche Scientifique
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. In cancer research, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In addition, N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-N-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17-15-18(2)28(26-17)22-14-13-21(24-25-22)23(29)27(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISSCXYUMZSCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

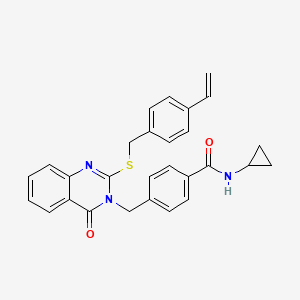
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
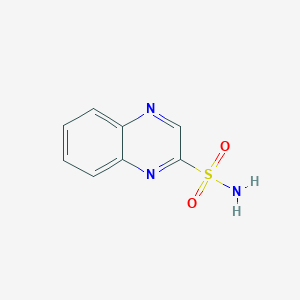
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
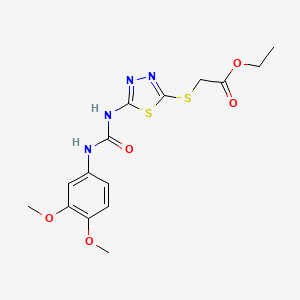
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)

![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
